molecular formula C9H7FO B061431 (1S)-1-(4-fluorophenyl)prop-2-yn-1-ol CAS No. 179249-16-2

(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B061431
CAS No.: 179249-16-2
M. Wt: 150.15 g/mol
InChI Key: JZJFKHHTWIWOOH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chiral compound characterized by the presence of a fluorophenyl group attached to a propynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions using a suitable base like sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure (S)-1-(4-fluorophenyl)prop-2-yn-1-ol.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-fluorophenyl)prop-2-yn-1-ol: The enantiomer of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol with similar chemical properties but different biological activities.

    4-fluorophenylacetylene: A structurally related compound with a similar fluorophenyl group but lacking the hydroxyl group.

    4-fluorobenzyl alcohol: Another related compound with a fluorophenyl group and a hydroxyl group but differing in the position of the functional groups.

Uniqueness

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propynol backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

179249-16-2

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1

InChI Key

JZJFKHHTWIWOOH-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@H](C1=CC=C(C=C1)F)O

SMILES

C#CC(C1=CC=C(C=C1)F)O

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)O

Synonyms

Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.